4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
Description
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a substituted 1,3-dioxolan-2-one derivative featuring an aminomethyl (-CH2NH2) group at the 4-position of the five-membered cyclic carbonate ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of 1,3-dioxolan-2-one with aminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dioxolanone ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Chemical Properties
The 4-position substitution on the 1,3-dioxolan-2-one scaffold critically influences reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Note: *The molecular formula and weight for this compound are inferred based on structural analogs.
Key Observations:
Reactivity: The chloromethyl derivative (CAS 2463-45-8) is highly reactive due to the leaving group (Cl), enabling nucleophilic substitutions (e.g., with amines to yield aminomethyl analogs) . The aminomethyl hydrochloride variant is expected to exhibit basicity from the protonated amine, enhancing solubility in polar solvents and utility in salt-forming reactions. Hydroxymethyl derivatives (e.g., glycerol carbonate) are neutral and less reactive, favoring applications in polymer synthesis and green chemistry .
Solubility and Stability: Hydrochloride salts (e.g., aminomethyl derivative) typically show improved aqueous solubility compared to free bases. Phenoxymethyl and allyloxymethyl analogs (CAS 931-40-8, ) demonstrate increased lipophilicity, making them suitable for hydrophobic matrices or drug delivery systems.
Applications: Hydroxymethyl derivatives are widely used as solvents, polymer precursors, and in cosmetic formulations . Chloromethyl analogs serve as intermediates for synthesizing amines, ethers, or thioethers . Aminomethyl hydrochloride derivatives are hypothesized to act as building blocks in peptidomimetics or bioactive molecules, similar to other aminomethyl-containing compounds (e.g., Enamine Ltd’s catalog entries ).
Pharmacological and Toxicological Profiles
- Dyclonine hydrochloride (CAS 536-43-6), a local anesthetic, highlights the importance of amine functionality in drug design. However, its complex structure (piperidine and ketone groups) contrasts with the simpler dioxolanone scaffold .
- Dopamine hydrochloride (CAS 62-31-7) exemplifies how hydrochloride salts enhance stability and bioavailability in pharmaceuticals .
Biological Activity
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride, a compound with the molecular formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its dioxolane ring structure, which is significant for its biological interactions. Its structural formula is represented as follows:
- Molecular Formula :
- CAS Number : 2329209-83-6
Research indicates that this compound may interact with various biological pathways:
- Autonomic Nervous System Modulation : Similar compounds have shown effects on the autonomic nervous system, particularly in blocking vagal ganglia while sparing sympathetic ganglia. This selective action could lead to therapeutic applications in managing conditions related to parasympathetic overactivity, such as hypersecretion disorders .
- Buffering Agent in Cell Culture : The compound has been utilized as a buffering agent in cell culture systems, helping maintain optimal pH levels necessary for cellular functions .
Antimicrobial Activity
Preliminary studies suggest that derivatives of 1,3-dioxolanes exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized but shows promise based on structural analogs .
Spasmolytic Effects
Research has indicated that compounds related to 1,3-dioxolanes can produce spasmolytic effects. For instance, quaternary ammonium derivatives have demonstrated significant spasmolysis at low concentrations, suggesting that this compound may also possess similar properties .
Case Study: Autonomic Nervous System Effects
In a study focusing on the pharmacological effects of 2-aminomethyl-1,3-dioxolanes, it was found that these compounds could selectively block vagal ganglia without affecting sympathetic ganglia. This selectivity offers a potential pathway for targeted therapies in conditions like gastric hypersecretion .
Comparative Analysis of Biological Activity
A comparison of this compound with other dioxolane derivatives reveals varying degrees of biological activity. The following table summarizes key findings:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
